5-Ethylhydantoin is classified as a substituted hydantoin, specifically a derivative of hydantoin where an ethyl group is attached at the 5-position. Its molecular formula is with a CAS number of 15414-82-1 . It is primarily utilized in pharmaceutical applications and research due to its potential biological activities.
The synthesis of 5-ethylhydantoin can be achieved through various methods, one of which involves the reaction of ethyl carbamate with urea in the presence of an acid catalyst. The general procedure includes:
For example, a common method involves mixing equimolar amounts of ethyl carbamate and urea, heating the mixture at approximately 150°C for several hours to facilitate the formation of 5-ethylhydantoin .
The molecular structure of 5-ethylhydantoin features a five-membered ring containing two nitrogen atoms and three carbon atoms. The structure can be represented as follows:
In terms of stereochemistry, 5-ethylhydantoin does not exhibit chiral centers; hence it exists as a single stereoisomer. Advanced techniques such as X-ray crystallography can be employed to elucidate its three-dimensional conformation .
5-Ethylhydantoin participates in various chemical reactions typical for hydantoins. Notable reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties .
The mechanism by which 5-ethylhydantoin exerts its effects is not fully elucidated but is thought to involve modulation of neurotransmitter systems in the central nervous system. Its structural similarity to other anticonvulsants suggests that it may interact with GABA receptors or influence sodium channel activity, thereby stabilizing neuronal excitability . Further studies are necessary to clarify its precise mechanism and potential therapeutic roles.
The physical and chemical properties of 5-ethylhydantoin include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
5-Ethylhydantoin has several scientific applications, including:
Hydantoins constitute a prominent class of heterocyclic organic compounds characterized by a five-membered imidazolidine-2,4-dione ring. This core structure features two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4, creating a polar, planar framework with significant hydrogen-bonding capacity. The versatility of hydantoins stems from the ability to introduce substituents at three key positions: N1/N3, C5, and (less commonly) C2. The C5 position is particularly amenable to alkyl, aryl, or mixed substitutions, dramatically influencing the molecule’s physicochemical and biological properties [3].
5-Ethylhydantoin exemplifies this structural adaptability, featuring an ethyl group (-CH₂-CH₃) at the C5 position. This alkyl substituent enhances lipophilicity compared to unsubstituted hydantoin while maintaining the ring’s hydrogen-bonding functionality. The molecule exhibits tautomerism between carbonyl and enol forms, though the diketo tautomer dominates in most solvents. Its crystal structure reveals typical amide bond geometries and intermolecular hydrogen bonding networks that stabilize the solid state [3] [8]. Key functional attributes include:
Table 1: Structural Features and Functional Roles in 5-Substituted Hydantoin Derivatives
Compound | C5 Substituent | N-Substitution | Key Functional Attributes |
---|---|---|---|
Hydantoin (parent) | H | H | High polarity; strong H-bonding capacity |
5-Ethylhydantoin | Ethyl (-CH₂CH₃) | H | Moderate lipophilicity; balanced HBD/HBA |
5,5-Dimethylhydantoin | Methyl (x2) | H | Increased lipophilicity; steric hindrance |
Phenytoin | Diphenyl | H | High lipophilicity; extended π-system |
Nirvanol | Ethyl + Phenyl | H | Mixed alkyl/aryl; stereoselective metabolism |
The hydantoin scaffold was first isolated in 1861 by Adolf von Baeyer during his seminal studies on uric acid derivatives. Early synthetic routes, pioneered by Friedrich Urech (1873), involved the condensation of α-amino acids or their precursors with urea/cyanate equivalents. Urech’s synthesis of 5-methylhydantoin marked the first deliberate preparation of a hydantoin derivative, establishing foundational methodologies [3].
A transformative advancement arrived with the Bucherer-Bergs reaction (1920s–1930s), which enabled efficient synthesis of 5,5-disubstituted hydantoins from ketones, ammonium carbonate, and potassium cyanide. This one-pot cyclization became the industrial standard for hydantoin production, including 5-ethylhydantoin and its analogs, due to its operational simplicity and broad substrate scope [3] [5]. Medicinal chemistry exploration accelerated in the early 20th century with the discovery of phenobarbital-like activity in hydantoin derivatives. Nirvanol (5-ethyl-5-phenylhydantoin) emerged as the first therapeutically used hydantoin, introduced in the 1910s–1920s for chorea treatment. Despite its eventual discontinuation due to side effects, Nirvanol’s clinical use validated hydantoins as bioactive scaffolds and spurred development of safer analogs like phenytoin [2] [6].
Industrial applications expanded significantly post-1950, leveraging hydantoins as:
Table 2: Key Milestones in Hydantoin Chemistry Development
Time Period | Milestone Achievement | Key Contributors |
---|---|---|
1861 | Isolation of hydantoin from allantoin hydrogenation | Adolf von Baeyer |
1873 | First synthesis of 5-methylhydantoin | Friedrich Urech |
1910s–1920s | Introduction of Nirvanol for chorea treatment | Ashby, Read |
1929–1936 | Development of Bucherer-Bergs reaction | Heinrich Biltz, et al. |
1938 | Phenytoin introduced as anticonvulsant | Merritt and Putnam |
1950s–present | Industrial amino acid synthesis via hydantoin hydrolysis | Chemical industry |
5-Ethylhydantoin occupies a strategic niche within hydantoin chemistry due to its balanced lipophilicity-hydrophilicity profile. The ethyl group at C5 increases log P by ~0.5–1.0 units compared to unsubstituted hydantoin, enhancing membrane permeability without compromising aqueous solubility as dramatically as aryl-substituted analogs. This property makes it invaluable for optimizing drug-like properties in medicinal chemistry, particularly when combined with N3-alkylations to fine-tune ADME profiles [4] .
Its synthetic versatility is demonstrated through multiple routes:
5-Ethylhydantoin serves as a chiral building block for non-racemic amino acids. Kinetic resolution or enzymatic hydrolysis (using dihydropyrimidinase) selectively cleaves one enantiomer of 5-substituted hydantoins, yielding optically pure D- or L-amino acids like D-α-aminobutyric acid. This stereoselectivity mirrors the metabolism observed in Nirvanol, where (S)-5-ethyl-5-phenylhydantoin undergoes faster 4’-hydroxylation than the (R)-enantiomer [2] [3].
Emerging research highlights novel applications:
Table 3: Synthetic Routes to 5-Ethylhydantoin and Derivatives
Method | Starting Materials | Conditions | Key Product(s) | Yield Range |
---|---|---|---|---|
Bucherer-Bergs | Butanone, KCN, (NH₄)₂CO₃ | Ethanol/H₂O, reflux, 4–12 h | 5-Ethyl-5-methylhydantoin | 60–85% |
Urech Hydantoin Synth. | α-Aminobutyric acid, KCNO | Aqueous, pH 3–4, 60–80°C | 5-Ethylhydantoin | 45–70% |
N-Carbamoyl Cycliz. | Ethyl isocyanate + glycine ester | DMF, base, 80–100°C | 5-Ethylhydantoin-3-acetic acid | 50–75% |
N3-Alkylation | 5-Ethylhydantoin + alkyl halide | K₂CO₃/DMF, 60°C, 6–24 h | 3-Alkyl-5-ethylhydantoin | 70–95% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7